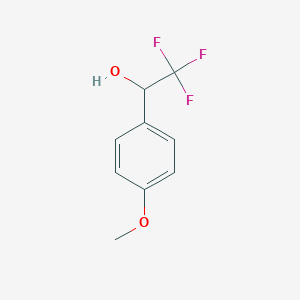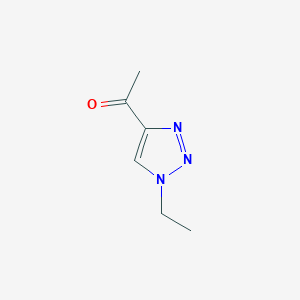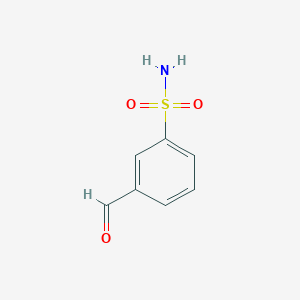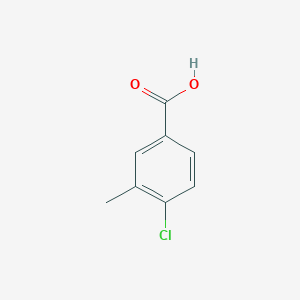
Strophanthidin
描述
毒毛旋花苷是一种来自如毒毛旋花属植物和毒箭木属植物等植物的强心苷。 它因其对心肌组织的强大作用而被传统地用于治疗心力衰竭 . 毒毛旋花苷以其抑制钠钾ATP酶的能力而闻名,该酶在心肌收缩中起着至关重要的作用 .
作用机制
毒毛旋花苷通过抑制心肌细胞中的钠钾ATP酶发挥作用。这种抑制会导致细胞内钠水平升高,进而通过钠钙交换器导致细胞内钙水平升高。升高的钙水平增强心肌收缩,从而改善心脏输出量。 此外,毒毛旋花苷已被证明通过促进肿瘤坏死因子相关凋亡诱导配体受体2 (TRAIL-R2) 的表达和激活胱天蛋白酶来诱导癌细胞凋亡 .
生化分析
Biochemical Properties
Strophanthidin plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the expression of several key proteins such as MEK1, PI3K, AKT, mTOR, Gsk3α, and β-catenin from MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis in A549 human lung adenocarcinoma cells by promoting TRAIL-DR5 signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, this compound promotes the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 cells to activate caspase 3/6/8, in particular caspase 3 .
准备方法
合成路线和反应条件: 毒毛旋花苷可以通过涉及其前体化合物的各种化学反应合成。一种常见的方法包括从毒毛旋花属植物的种子中提取毒毛旋花苷。首先将种子干燥,然后进行溶剂提取以分离苷类。 然后将提取的苷类水解以产生毒毛旋花苷 .
工业生产方法: 在工业环境中,毒毛旋花苷通过从植物来源的大规模提取生产。该过程涉及多个步骤,包括干燥,溶剂提取和通过色谱法纯化。 最终产品以结晶形式获得,并经过严格的质量控制以确保其纯度和效力 .
化学反应分析
反应类型: 毒毛旋花苷会发生各种化学反应,包括氧化,还原和取代。
常见试剂和条件:
氧化: 毒毛旋花苷可以使用诸如高锰酸钾或三氧化铬之类的试剂在酸性条件下氧化。
还原: 毒毛旋花苷的还原可以使用氢气在钯催化剂的存在下实现。
科学研究应用
毒毛旋花苷具有广泛的科学研究应用:
化学: 它被用作研究强心苷及其化学性质的参考化合物。
生物学: 毒毛旋花苷用于细胞研究以了解其对离子转运和细胞代谢的影响。
相似化合物的比较
毒毛旋花苷类似于其他强心苷,如地高辛,毒毛花苷K和地高辛。 它是其特定的分子结构及其对心肌组织的强大作用而独一无二的。
类似化合物:
地高辛: 来自毛地黄植物,地高辛用于治疗心脏疾病,但其分子结构与毒毛旋花苷不同。
毒毛花苷K: 与毒毛旋花苷类似,毒毛花苷K抑制钠钾ATP酶,但来自不同的植物来源。
毒毛旋花苷独特的结构和强大的作用使其成为医学和科学研究中的一种有价值的化合物。
属性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLBQGVINUMMR-HZXDTFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903966 | |
| Record name | Strophanthidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66-28-4 | |
| Record name | Strophanthidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strophanthidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | strophanthidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STROPHANTHIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5O632DN33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Strophanthidin?
A1: this compound's primary molecular target is the Na+‐K+ pump, a transmembrane protein responsible for maintaining cellular electrochemical gradients of sodium and potassium ions. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with the Na+‐K+ pump?
A2: this compound binds to the extracellular side of the Na+‐K+ pump, specifically at the cardiotonic steroid site, inhibiting its ATPase activity. This binding prevents the pump from transporting sodium ions out of the cell and potassium ions into the cell. [, , , , , , , , , ]
Q3: What are the downstream effects of this compound binding to the Na+‐K+ pump?
A3: this compound binding to the Na+‐K+ pump leads to several downstream effects, primarily:* Increased intracellular sodium: This occurs because the pump can no longer effectively remove sodium from the cell. [, , , , , , , , , , , , , ] * Altered calcium handling: The increased intracellular sodium affects the sodium-calcium exchanger, leading to a rise in intracellular calcium. [, , , , , , , , , , ]* Changes in membrane potential: The altered ion gradients affect the cell's resting membrane potential. [, , , , , , , , , , , , , , ]* Effects on contractility: The increase in intracellular calcium leads to enhanced contractility in cardiac muscle, a key characteristic of cardiotonic steroids. [, , , , , , , , , , , , , , , , , , ]
Q4: Are there differences in this compound's effects on different cardiac tissues?
A4: Yes, research suggests differences in this compound sensitivity and responses between Purkinje fibers and myocardial fibers. Purkinje fibers appear more sensitive to this compound's inotropic effects, potentially due to differences in sodium influx modulation and subsequent changes in action potential duration and calcium influx. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H32O6, and its molecular weight is 404.5 g/mol. [, ]
Q6: Is there information available about the spectroscopic data of this compound and its derivatives?
A6: While the provided abstracts don't contain specific spectroscopic data, several mention techniques like NMR spectroscopy to characterize this compound, its derivatives, and related compounds. [, ]
Q7: Are there studies on this compound's material compatibility, stability, or catalytic properties?
A7: The provided research focuses primarily on the pharmacological and physiological effects of this compound, with limited information on material compatibility, stability outside biological contexts, or catalytic properties.
Q8: Are there studies on resistance mechanisms, cross-resistance, toxicology, and safety profiles of this compound?
A10: While the research highlights the potential for toxicity with high doses of this compound, specific information about resistance mechanisms, cross-resistance patterns, and detailed toxicological profiles are not extensively covered. [, , , , ]
Q9: What is known about drug delivery, biomarkers, and analytical methods for this compound?
A9: The research primarily focuses on understanding the fundamental mechanisms of this compound. Information on targeted drug delivery strategies, specific biomarkers for efficacy prediction or safety monitoring, and detailed descriptions of analytical techniques are not extensively discussed.
Q10: Are there studies on the environmental impact, dissolution/solubility, and quality control of this compound?
A10: The provided research concentrates on the pharmacological and physiological aspects of this compound. There is limited information about its environmental impact, dissolution and solubility profiles, and specific quality control measures related to its development and production.
Q11: Are there studies on the biocompatibility, biodegradability, alternatives, and substitutes for this compound?
A11: The research primarily focuses on the effects of this compound on cellular and tissue function. Information about its biocompatibility, biodegradability, and potential alternative compounds with similar or distinct mechanisms of action is not extensively discussed.
Q12: Are there cross-disciplinary applications and synergies for this compound research?
A12: While the research focuses mainly on cardiology and pharmacology, there are cross-disciplinary links to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


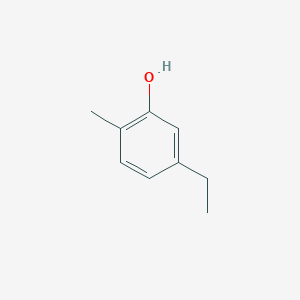
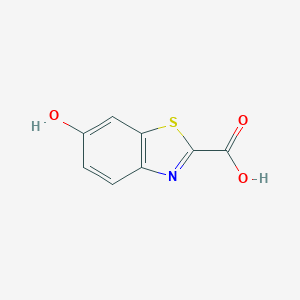


![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)


